molecular formula C18H15NO5S3 B2923027 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1421453-89-5

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2923027
M. Wt: 421.5
InChI Key: BVSKSBNQONMABX-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at one position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry Applications

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide and its derivatives have been explored for their potential in enzyme inhibition, offering insights into the development of therapeutics targeting specific diseases. For instance, certain sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase isoenzymes, showing potential for ocular hypotensive activity beneficial in glaucoma treatment. These compounds exhibit significant inhibitory effects against various carbonic anhydrase isoenzymes, suggesting their utility in exploring therapeutic avenues for conditions such as glaucoma and potentially cancer, where enzyme inhibition can play a therapeutic role (Graham et al., 1989).

Synthesis and Chemical Studies

The synthesis of these compounds involves complex chemical reactions, demonstrating the versatility of sulfonamide derivatives in chemical synthesis. These studies highlight not only the therapeutic potential but also the chemical diversity and adaptability of these compounds for various applications. Innovative synthesis methods have led to the creation of compounds with enhanced enzyme inhibitory activities and optimized properties for potential therapeutic use. For example, the synthesis of new derivatives incorporating the 1,4-benzodioxane moiety has been shown to yield compounds with significant α-glucosidase and acetylcholinesterase inhibitory activities, underscoring the chemical adaptability and potential biomedical applications of these sulfonamide derivatives (Abbasi et al., 2019).

Potential for Anticancer and Antimicrobial Applications

Further research into sulfonamide derivatives has revealed their potential in anticancer and antimicrobial applications. Some compounds have demonstrated cytotoxic activities against tumor cell lines, suggesting their role in the development of new anticancer agents. Additionally, the antimicrobial potential of these compounds, evidenced by their efficacy against various bacterial strains, indicates their relevance in addressing antibiotic resistance and developing new antimicrobial therapies. This highlights the multifaceted applications of sulfonamide derivatives in medicinal chemistry and drug development (Morsy et al., 2009).

Future Directions

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .

properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S3/c20-18(16-2-1-9-25-16)17-6-3-12(26-17)11-19-27(21,22)13-4-5-14-15(10-13)24-8-7-23-14/h1-6,9-10,19H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSKSBNQONMABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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